Didodecyldimethylammonium chloride

Antimicrobial Disinfectant MIC

Didodecyldimethylammonium chloride (DDAC, CAS 3401-74-9) is a cationic quaternary ammonium surfactant characterized by a dual long-chain (C12) amphiphilic structure. This molecular architecture confers distinct physicochemical properties compared to its mono-chain and shorter-chain analogs.

Molecular Formula C26H56ClN
Molecular Weight 418.2 g/mol
CAS No. 3401-74-9
Cat. No. B121687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidodecyldimethylammonium chloride
CAS3401-74-9
Synonymsis(dodecyl)dimethylammonium bromide
bis(N-dodecyl)dimethylammonium bromide
DDAB
di-N-dodecyldimethylammonium bromide
didodecyldimethylammonium
didodecyldimethylammonium acetate
didodecyldimethylammonium bromide
didodecyldimethylammonium chloride
dilauryldimethylammonium bromide
dimethyldidodecylammonium bromide
dimethyldilaurylammonium bromide
Molecular FormulaC26H56ClN
Molecular Weight418.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Cl-]
InChIInChI=1S/C26H56N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1
InChIKeyWLCFKPHMRNPAFZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didodecyldimethylammonium Chloride (CAS 3401-74-9): A Di-C12 Chain Quaternary Ammonium Cationic Surfactant for Advanced Formulation and Disinfection


Didodecyldimethylammonium chloride (DDAC, CAS 3401-74-9) is a cationic quaternary ammonium surfactant characterized by a dual long-chain (C12) amphiphilic structure . This molecular architecture confers distinct physicochemical properties compared to its mono-chain and shorter-chain analogs. It is a quaternary ammonium halide true salt, which influences its solubility in organic solvents [1]. The compound finds primary utility as a potent antimicrobial agent, a phase transfer catalyst in organic synthesis, and a functional additive in materials science for modifying surface properties .

Why Substituting Didodecyldimethylammonium Chloride (CAS 3401-74-9) with Common QACs Can Compromise Performance


Generic substitution within the quaternary ammonium compound (QAC) class is not scientifically prudent due to the profound impact of alkyl chain length and number on key performance metrics. Didodecyldimethylammonium chloride (DDAC), with its twin C12 chains, demonstrates quantifiably different behavior compared to common alternatives like benzalkonium chloride (BAK) or didecyldimethylammonium chloride. Its dual-chain structure leads to a higher degree of lipid bilayer disruption and distinct solubility, micellization, and adsorption properties [1] [2]. These structural differences translate directly into significant, measurable variations in antimicrobial potency against specific pathogens [3], material compatibility in polymer films [4], and surface coating morphology [5], thereby rendering simple 1:1 replacement without performance validation a high-risk procurement strategy.

Quantitative Differentiation Evidence for Didodecyldimethylammonium Chloride (CAS 3401-74-9) Against Key Alternatives


DDAC Exhibits 2-3 Fold Higher Antimicrobial Potency (Lower MIC50) than Benzalkonium Chloride (BAK) Against Gram-Negative Bacteria and Fungi

In a head-to-head comparison, didodecyldimethylammonium chloride (DDAC) demonstrated Minimum Inhibitory Concentration (MIC50) values that were 2 to 3-fold lower than those for benzalkonium chloride (BAK) against a panel of Gram-negative bacteria and fungal isolates, including multidrug-resistant strains [1]. The study, evaluating the antimicrobial efficacy of wipes containing these agents, confirmed DDAC's superior potency, requiring a significantly lower concentration to achieve the same inhibitory effect.

Antimicrobial Disinfectant MIC Healthcare-associated infections

DDAC Shows Strong Antimicrobial Activity Against Both Gram-Positive and Gram-Negative Bacteria, Unlike Longer-Chain Analog Dioctadecyldimethylammonium Chloride (D1821) Which is Ineffective Against E. coli

A comparative study on antimicrobial films demonstrated a critical difference in the activity spectrum of quaternary ammonium salts (QAS) based on alkyl chain length. Films containing 3% and 5% w/w didodecyldimethylammonium chloride (D1221) obviously inhibited the growth of both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. In stark contrast, films containing the same concentration of the longer-chain analog dioctadecyldimethylammonium chloride (D1821) could not show a clear zone of inhibition against the Gram-negative E. coli [1].

Antimicrobial packaging Polymer films Food safety

DDAB (Chloride Analog) Forms a Uniform, pH-Independent Bilayer Coating on Silica, Providing Superior Surface Coverage Compared to Spherical Aggregates of Single-Chain CTAB

Atomic force microscopy (AFM) studies directly compared the adsorption morphology of didodecyldimethylammonium bromide (DDAB) and cetyltrimethylammonium bromide (CTAB) on silica. The double-chained surfactant DDAB formed a uniform, flat bilayer across the surface, independent of pH. In contrast, the single-chained surfactant CTAB formed discrete spherical aggregates [1]. The full surface coverage provided by the DDAB bilayer was proven superior in a head-to-head comparison for inhibiting protein adsorption, a key performance metric in analytical applications like capillary electrophoresis (CE) [1].

Surface modification Capillary electrophoresis Adsorption

DDAB (Chloride Analog) Forms a More Well-Ordered Bilayer Structure at the Mica-Water Interface Compared to the Imperfect Bilayer of CTAB

Molecular dynamics simulations comparing didodecyldimethylammonium bromide (DDAB) and cetyltrimethylammonium bromide (CTAB) at the mica-water interface revealed significant differences in self-assembled structure. DDAB was found to form a well-ordered bilayer structure with strong orientational ordering in the innermost layer. In contrast, the bilayer ordering of CTAB was found to be imperfect, with a competing tendency to form cylindrical micelles [1]. This structural perfection is a direct consequence of the double-chain architecture of DDAB.

Molecular dynamics Self-assembly Interface

High-Value Application Scenarios for Didodecyldimethylammonium Chloride (CAS 3401-74-9) Based on Comparative Evidence


Formulation of High-Potency, Broad-Spectrum Disinfectants with Reduced Active Ingredient Load

Procurement of DDAC is strongly indicated for the development of disinfectant formulations, particularly wipes and surface cleaners, where superior potency against Gram-negative bacteria and fungi is required. Evidence shows DDAC has a 2-3x lower MIC50 than benzalkonium chloride (BAK) [1]. This allows formulators to achieve equivalent or superior antimicrobial efficacy at lower active concentrations, potentially reducing costs and mitigating safety/environmental concerns associated with higher quaternary ammonium compound loads.

Manufacturing of Antimicrobial Polymer Films and Packaging for Broad-Spectrum Food Protection

DDAC is the preferred quaternary ammonium additive for creating antimicrobial starch/PBAT or similar polymer films intended for food packaging. Comparative studies show DDAC effectively inhibits both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria at low loading (3-5% w/w), whereas the longer-chain analog D1821 is completely ineffective against E. coli [2]. This ensures the final packaging material provides comprehensive protection against a wider range of spoilage and pathogenic microorganisms.

Creating Robust, Anti-Fouling Surface Coatings for Capillary Electrophoresis and Microfluidics

For analytical chemistry and lab-on-a-chip applications, DDAC (or its bromide form DDAB) is a superior choice for dynamic or permanent wall coatings in fused-silica capillaries. Direct AFM comparison proves DDAB forms a full-coverage, pH-independent bilayer that inhibits protein adsorption, unlike the spherical aggregates formed by the common alternative CTAB [3]. This leads to more reproducible electroosmotic flow (EOF), improved peak shape for protein and drug separations, and reduced sample loss.

Engineering Well-Ordered Nanostructured Interfaces via Self-Assembly

Researchers in materials and colloid science should select DDAC (as DDAB) when a highly ordered, stable bilayer structure at a solid-liquid interface is required. Molecular dynamics simulations confirm that DDAB self-assembles into a well-ordered bilayer on mica, whereas CTAB forms a less perfect, more disordered structure [4]. This property is critical for applications in templated synthesis, controlled release, and the development of advanced functional coatings.

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